Cas no 2462-63-7 (DL-Dioleoylphosphatidylethanolamine)

DL-Dioleoylphosphatidylethanolamine structure
2462-63-7 structure
Product Name:DL-Dioleoylphosphatidylethanolamine
CAS-nummer:2462-63-7
MF:C41H78NO8P
MW:744.03369474411
CID:260660
PubChem ID:6437392
Update Time:2025-05-24

DL-Dioleoylphosphatidylethanolamine Chemische en fysische eigenschappen

Naam en identificatie

    • 9-Octadecenoic acid(9Z)-, 1,1'-[1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl]ester
    • [3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
    • 1,2-
    • 1,2-Dioleoylphosphatidylethanolamine
    • 1,2-Dioleyl-syn-glycero-3-phosphoethanolamine
    • 1,2-O-dioleoyl-sn-glycero-3-phosphatidylethanolamine
    • 1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyldi-(9Z)-9-octadecenoate
    • AC1O5NL1
    • CHEBI:60285
    • Dioleoylphosphatidylethanolamine
    • DOPE
    • Dope cpd
    • DOPEA
    • Epitope ID:136781
    • Q27127165
    • DTXSID101300852
    • L-alpha-Phosphatidylethanolamine, dioleoyl, >=99% (GC), >=98% (TLC), lyophilized powder
    • 1,2-Dioleoyl phosphatidyl ethanolamin
    • Ethanol, 2-amino-, dihydrogen phosphate (ester), monoester with 1,2-diolein
    • 1,2-Dioleoyl-sn-glycero-3-phospho-etha-nolamine
    • DL-DOPE
    • PE 18:1_18:1
    • 1,2-dioleoyl phosphatidylethanolamine
    • L-alpha-Phosphatidylethanolamine, dioleoyl
    • Dioleoyl (glycerophospho)ethanolamine
    • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, >=97.0% (TLC)
    • 3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-octadec-9-enoyloxy]propyl (9Z)-octadec-9-enoate
    • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, >=98.0% (TLC)
    • MFCD16621009
    • (Z)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyldioleate
    • Olein, 1,2-di-, 2-aminoethyl hydrogen phosphate
    • Dioleoyl phosphatidylethanolamine
    • DIOLEOYL PHOSPHATIDYL ETHANOLAMINE
    • 9-Octadecenoic acid (9Z)-, 1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-etanediyl ester
    • 1,2-di-O-oleoyl-sn-glycero-3-phosphatidylethanolamine
    • (Z)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dioleate
    • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, >=99.0% (10 mg phospholipid per ml CHCl3, TLC)
    • DL-Dioleoylphosphatidylethanolamine
    • COATSOME ME-8181 (DOPE)
    • SCHEMBL3290885
    • 1,2-di-Olein 2-aminoethyl hydrogen phosphate
    • A912198
    • PE 36:2
    • LipofectACE
    • 1,2-Dioleoyl-sn-Glycero-3-Phosphatidylethanolamine
    • 2462-63-7
    • Inchi: 1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-
    • InChI-sleutel: MWRBNPKJOOWZPW-CLFAGFIQSA-N
    • LACHT: P(=O)(O)(OCCN)OCC(COC(CCCCCCC/C=C\CCCCCCCC)=O)OC(CCCCCCC/C=C\CCCCCCCC)=O

Berekende eigenschappen

  • Exacte massa: 743.54650544g/mol
  • Monoisotopische massa: 743.54650544g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 41
  • Complexiteit: 897
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 10.6
  • Topologisch pooloppervlak: 134Ų

DL-Dioleoylphosphatidylethanolamine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
D263790-1mg
DL-Dioleoylphosphatidylethanolamine
2462-63-7
1mg
$201.00 2023-05-18
TRC
D263790-5mg
DL-Dioleoylphosphatidylethanolamine
2462-63-7
5mg
$913.00 2023-05-18
TRC
D263790-10mg
DL-Dioleoylphosphatidylethanolamine
2462-63-7
10mg
$1608.00 2023-05-18
TRC
D263790-100mg
DL-Dioleoylphosphatidylethanolamine
2462-63-7
100mg
$ 9200.00 2023-09-08

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